molecular formula C7H6O2 B14410390 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one CAS No. 82313-43-7

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one

Cat. No.: B14410390
CAS No.: 82313-43-7
M. Wt: 122.12 g/mol
InChI Key: LUAFCNRVYQKSFC-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one is a chemical compound with the molecular formula C7H6O2 and a molecular weight of 122.12134 . It is a bicyclic compound containing an oxygen atom in its structure, which contributes to its unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to fit into specific binding sites, influencing biological activity. For example, its incorporation into drug molecules can enhance water solubility, metabolic stability, and reduce lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one stands out due to its oxygen-containing bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

82313-43-7

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octa-5,7-dien-3-one

InChI

InChI=1S/C7H6O2/c8-7-5-1-3-6(9-7)4-2-5/h1-6H

InChI Key

LUAFCNRVYQKSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C(=O)O2

Origin of Product

United States

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